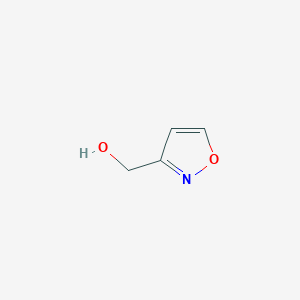

3-Isoxazolemethanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-oxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAGXLDCTZCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512619 | |

| Record name | (1,2-Oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89102-73-8 | |

| Record name | (1,2-Oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isoxazolemethanol and Its Analogues

Classical Synthetic Routes to the Isoxazole (B147169) Ring System

The construction of the isoxazole ring can be achieved through several classical synthetic approaches, which have been refined over the years to improve efficiency, regioselectivity, and substrate scope. These methods typically involve the formation of the five-membered ring from acyclic precursors.

Cyclization Reactions

Cyclization reactions are a cornerstone of isoxazole synthesis, providing direct access to the heterocyclic core. These reactions often involve the intramolecular or intermolecular formation of the critical N-O bond and the closure of the ring.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is one of the most effective and widely employed methods for the synthesis of isoxazoles. researchgate.netnih.gov This reaction allows for the construction of highly substituted isoxazoles with a high degree of regioselectivity. sciforum.netorganic-chemistry.org Nitrile oxides, which are unstable intermediates, are typically generated in situ from the oxidation of aldoximes or from hydroximoyl chlorides. researchgate.netsciforum.net

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are effective oxidants for converting aldoximes to nitrile N-oxides, which then react with terminal alkynes to form 3,5-disubstituted isoxazoles. sciforum.net This approach avoids the use of toxic transition metals. sciforum.net Copper(I)-catalyzed cycloaddition of nitrile oxides with terminal acetylenes is also a highly reliable one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles. nih.gov

| Reactant 1 (Alkyne) | Reactant 2 (Oxime) | Oxidant/Catalyst | Product | Yield (%) | Reference |

| Phenylacetylene | Benzaldehyde oxime | [Bis(trifluoroacetoxy)]iodobenzene | 3,5-Diphenylisoxazole | - | sciforum.net |

| 2-Ethynylpyridine | Pyridine-2-aldoxime | [Bis(trifluoroacetoxy)]iodobenzene | 3,5-Di(pyridin-2-yl)isoxazole | - | sciforum.net |

| Terminal Alkynes | Aldoximes | Copper(I) | 3,5-Disubstituted isoxazoles | - | nih.gov |

| Terminal ynamides | Nitrile oxides | - | Isoxazoles | - | organic-chemistry.org |

Table 1: Examples of Isoxazole Synthesis via Nitrile Oxide-Alkyne Cycloaddition.

Multi-component reactions (MCRs) have emerged as an efficient and environmentally friendly approach for the synthesis of complex molecules like isoxazoles from simple starting materials in a single step. d-nb.infonih.gov These reactions offer advantages such as operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds. d-nb.infoscielo.br

A common MCR for isoxazole synthesis involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate (B1235776) or methyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. nih.govscielo.br This approach can be catalyzed by various substances, including acidic ionic liquids or natural fruit juices, to produce substituted isoxazol-5(4H)-ones. nih.govscielo.br Another efficient MCR involves the reaction of hydroxylamine derivatives, aldehydes, and active methylene (B1212753) compounds to yield functionalized isoxazoles. d-nb.info For instance, the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes in the presence of a deep eutectic solvent like K2CO3/glycerol affords 5-amino-isoxazole-4-carbonitriles in good yields. d-nb.info

| Aldehyde | β-Ketoester | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Acidic ionic liquid | 4-Benzylidene-3-methylisoxazol-5(4H)-one | Up to 96% | scielo.br |

| Various aryl/heteroaryl aldehydes | Malononitrile | K2CO3/glycerol | 5-Amino-isoxazole-4-carbonitriles | 70-94% | d-nb.info |

| Substituted aldehydes | Methyl acetoacetate | Cocos nucifera L. juice | Substituted isoxazole derivatives | Up to 92% | nih.gov |

Table 2: Examples of Multi-component Reactions for Isoxazole Synthesis.

Reactions involving Nitrile Oxides and Alkynes

Condensation Reactions

Condensation reactions are a classical and fundamental method for the synthesis of the isoxazole ring. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. researchgate.net The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring.

For example, β-keto esters can react with hydroxylamine in what is known as the Claisen Isoxazole Synthesis. youtube.com The regioselectivity of this reaction can be influenced by the substitution pattern of the β-keto ester and the reaction conditions, such as pH. youtube.com Similarly, the condensation of primary nitro compounds with aldehydes or activated ketones can lead to the formation of isoxazole derivatives. researchgate.net A one-pot condensation reaction of 2-[(substituted phenyl)hydrazono]malononitrile and 3-[(substituted phenyl)azo]-2,4-pentanedione with hydroxylamine hydrochloride in ethanol (B145695) is another route to new isoxazole derivatives. icm.edu.pl

Addition Reactions

Addition reactions, particularly those involving intramolecular cyclization, can also be utilized for the synthesis of the isoxazole ring system. researchgate.net An example includes the intramolecular addition cyclization of unsaturated hydroximes. researchgate.net Furthermore, the addition of hydrazoic acid to an acetylenic ketone can lead to the formation of an isoxazole derivative, such as α,5-dimethyl-3-isoxazolemethanol, in a single step. researchgate.net

Specific Synthesis of 3-Isoxazolemethanol

The direct synthesis of this compound can be achieved through the reduction of a corresponding 3-isoxazolecarboxylic acid or its ester. For instance, 3-dodecyl-5-isoxazolemethanol has been synthesized by the reduction of 3-dodecyl-5-isoxazole carboxylic acid. prepchem.com The process involves the activation of the carboxylic acid with ethyl chloroformate in the presence of triethylamine, followed by reduction with sodium borohydride (B1222165). prepchem.com

Another route to a substituted this compound involves the synthesis of 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-isoxazolemethanol acetate (B1210297) from its corresponding alcohol by reaction with acetic anhydride (B1165640) in pyridine. prepchem.com The synthesis of 3-hydroxy-5-aminomethyl-isoxazole can be achieved by reacting a reactive ester of 3-hydroxy-5-hydroxymethyl-isoxazole with ammonia. google.com Additionally, 3-chloro-5-hydroxymethyl isoxazole (3-chloro-5-isoxazole methanol) has been used as a starting material in the synthesis of other isoxazole derivatives. google.com

A practical method for the synthesis of α,5-dimethyl-3-isoxazolemethanol involves the addition of hydrazoic acid to 5-hydroxy-hex-3-yne-2-one. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Dodecyl-5-isoxazole carboxylic acid | 1. Ethyl chloroformate, Triethylamine 2. Sodium borohydride | 3-Dodecyl-5-isoxazolemethanol | 48% | prepchem.com |

| 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-isoxazolemethanol | Acetic anhydride, Pyridine | 5-{7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl}-3-isoxazolemethanol acetate | - | prepchem.com |

| 5-Hydroxy-hex-3-yne-2-one | Hydrazoic acid | α,5-Dimethyl-3-isoxazolemethanol | - | researchgate.net |

Table 3: Specific Synthetic Routes to this compound and its Analogues.

Direct Functionalization of Isoxazole Rings

The direct functionalization of an existing isoxazole scaffold represents a straightforward approach to obtaining this compound analogues. This strategy typically involves the chemical modification of a functional group already present at the 3-position of the isoxazole ring. A common and effective method is the reduction of a 3-isoxazolecarboxylic acid or its corresponding ester derivative. For instance, a 3-isoxazolecarboxylic acid can be converted to the desired this compound through a reduction process. One documented procedure involves activating the carboxylic acid with ethyl chloroformate in the presence of triethylamine, followed by reduction with sodium borohydride to yield the primary alcohol. prepchem.com This transformation provides a direct route to the hydroxymethyl group at the desired position on the isoxazole core. While direct C-H activation at the C-3 position is challenging, functional group interconversion remains a viable and widely used strategy.

Another approach to direct functionalization involves the late-stage modification of the isoxazole ring at other positions, such as the C-4 position. Direct fluorination of 3,5-disubstituted isoxazoles has been achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), yielding 4-fluoro-isoxazole derivatives. academie-sciences.fr Although this does not produce a methanol (B129727) group, it illustrates the principle of direct ring functionalization as a tool for creating diverse analogues.

Synthesis from Precursors bearing the Methanol Group

An alternative strategy involves constructing the isoxazole ring from acyclic precursors that already contain the required methanol or a protected equivalent. This approach ensures the presence of the hydroxymethyl group in the final product without the need for a separate reduction step. A key precursor in this methodology is propargyl alcohol or its derivatives, where the alkyne moiety participates in the ring-forming reaction.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne bearing a hydroxymethyl group is a prime example of this approach. tandfonline.com For instance, reacting an appropriately substituted nitrile oxide with propargyl alcohol (HC≡C-CH₂OH) can directly lead to the formation of a 3-substituted-5-hydroxymethylisoxazole. To obtain the this compound isomer, a starting material such as 3-butyn-1-ol (B147353) could be envisioned. Furthermore, γ-hydroxyalkynyl ketones have been utilized as versatile scaffolds for creating isoxazole libraries, including derivatives of isoxazolemethanol. acs.org The reaction of a γ-hydroxyalkynyl ketone with hydrazoic acid can yield an α,5-dimethyl-3-isoxazolemethanol, demonstrating the feasibility of incorporating the methanol group from the initial precursor. acs.org

Chemo- and Regioselective Approaches

Achieving specific substitution patterns on the isoxazole ring is crucial, and several chemo- and regioselective methods have been developed to control the outcome of the synthesis. These approaches are vital for producing specific isomers, such as 3,5-disubstituted isoxazoles, from simple starting materials.

A highly efficient and regioselective method for synthesizing 3,5-disubstituted isoxazoles utilizes a copper(I)-catalyzed 1,3-dipolar cycloaddition. acs.orgacs.orgnih.gov This one-pot, three-step procedure starts with an aldehyde, which is first converted to the corresponding aldoxime with hydroxylamine. acs.orgacs.org The aldoxime is then oxidized in situ to a nitrile oxide using an agent like chloramine-T trihydrate. acs.orgacs.org In the presence of a catalytic amount of copper(I), this nitrile oxide reacts exclusively with a terminal alkyne to furnish the 3,5-disubstituted isoxazole. acs.orgnih.gov The reaction is highly reliable, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups. acs.orgacs.org The high regioselectivity is a key advantage, ensuring that the substituent from the nitrile oxide is placed at the C-3 position and the substituent from the alkyne is at the C-5 position. researchgate.netorganic-chemistry.org

Table 1: Examples of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition acs.orgacs.org

| Aldehyde Precursor | Alkyne | Yield (%) |

| Isovaleraldehyde | Phenylacetylene | 78 |

| Cyclohexanecarboxaldehyde | Phenylacetylene | 81 |

| Benzaldehyde | 1-Octyne | 76 |

| 4-Nitrobenzaldehyde | 1-Octyne | 60 |

| 4-Chlorobenzaldehyde | Propargyl alcohol | 68 |

An alternative strategy for the synthesis of 3,5-disubstituted isoxazoles involves a one-pot reaction starting from propargylic alcohols and N-protected hydroxylamines, catalyzed by p-toluenesulfonic acid (p-TSA), which is sometimes referred to as p-tosylalcohol. researchgate.netnih.govresearchgate.net This method proceeds via an initial p-TSA-catalyzed N-propargylation of the hydroxylamine derivative. researchgate.net This is followed by a detosylative 5-endo-dig cyclization mediated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which generates the isoxazole ring. researchgate.netnih.gov This approach provides an efficient route to various 3,5-disubstituted isoxazoles from readily available starting materials. researchgate.net

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental and widely employed method for isoxazole synthesis. tandfonline.commdpi.com Nitrile oxides are unstable and are typically generated in situ from the oxidation of aldoximes. mdpi.comnih.gov A variety of oxidizing systems can be used for this transformation. Hypervalent iodine reagents, such as those generated in situ from catalysts like 2-iodobenzoic acid in the presence of an oxidant like m-chloroperoxybenzoic acid, are effective for this purpose. mdpi.com Other common oxidants include sodium hypochlorite (B82951) or tert-butyl hypoiodite. nih.govorganic-chemistry.org The generated nitrile oxide then rapidly undergoes cycloaddition with an alkyne to form the isoxazole ring. mdpi.comorganic-chemistry.org If the alkyne used in this reaction contains a hydroxymethyl group, such as propargyl alcohol, this method can be used to synthesize isoxazolemethanols. tandfonline.com

A highly regioselective, one-pot method for preparing 3,5-disubstituted isoxazoles has been developed that begins with terminal alkynes and aldehydes. organic-chemistry.orgorganic-chemistry.org The terminal alkyne is first deprotonated with n-butyllithium (n-BuLi), and the resulting acetylide is reacted with an aldehyde to form a propargyl secondary alkoxide. organic-chemistry.org This intermediate is then oxidized in situ to an α-alkynyl ketone using molecular iodine. organic-chemistry.org The final step is the condensation of this α-alkynyl ketone with hydroxylamine, which cyclizes to form the 3,5-disubstituted isoxazole in good yields and with high regioselectivity. organic-chemistry.org This process provides a versatile pathway to a range of isoxazole structures from simple, readily available components. organic-chemistry.org

Ultrasound-Radiated Synthesis of 3-Alkyl-5-Aryl Isoxazoles

An environmentally friendly and efficient method for the synthesis of 3-alkyl-5-aryl isoxazoles has been developed utilizing ultrasound radiation. nih.govresearchgate.net This approach avoids the need for a catalyst, which simplifies the work-up process. nih.govresearchgate.net The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride or hydrazine (B178648) hydrate (B1144303) under ultrasonic conditions leads to the formation of the desired isoxazole derivatives. researchgate.net

Key advantages of this methodology include:

Mild reaction conditions : The use of ultrasound often allows for lower reaction temperatures. nih.govresearchgate.net

High yields : This method has been reported to produce high yields of the target compounds. nih.govresearchgate.net

Shorter reaction times : Ultrasound can significantly accelerate the rate of reaction. nih.govresearchgate.net

Environmentally benign : The absence of a catalyst and often the use of greener solvents contribute to the eco-friendly nature of this procedure. nih.govresearchgate.netvulcanchem.com

This catalyst-free, ultrasound-assisted synthesis represents a significant advancement in the preparation of 3,5-disubstituted isoxazoles, offering a practical and sustainable alternative to traditional methods. nih.govresearchgate.net

Synthesis via γ-Hydroxyalkynyl Ketones

A versatile method for preparing isoxazoles involves the use of γ-hydroxyalkynyl ketones as key building blocks. acs.org For instance, the reaction of 5-hydroxy-hex-3-yne-2-one with hydrazoic acid yields α,5-dimethyl-3-isoxazolemethanol in a single step. acs.org This reaction highlights the utility of the γ-hydroxyalkynyl ketone scaffold in the construction of substituted isoxazole rings. acs.org

Synthesis of Substituted this compound Derivatives

The synthesis of specific this compound derivatives often requires tailored synthetic strategies to incorporate desired substituents at various positions of the isoxazole ring.

Synthesis of 5-(2-Thiophenyl)-3-isoxazolemethanol

The synthesis of 5-(2-Thiophenyl)-3-isoxazolemethanol involves the construction of an isoxazole ring bearing a thiophene (B33073) substituent at the 5-position. This compound serves as a valuable intermediate in organic synthesis. chemimpex.com The synthesis of thiophene-substituted isoxazolines, closely related structures, has been achieved through the cyclization of chalcones with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in a green solvent like PEG-400. researchgate.net A general approach to thiophene synthesis involves the reaction of appropriate precursors under various conditions, including metal-catalyzed cross-coupling reactions. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed coupling of a suitable isoxazole precursor with a thiophene-containing boronic acid could be a viable route.

Synthesis of [5-[5-[2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]pentyl]isoxazol-3-yl]methanol (CHEMBL110033)

The synthesis of this complex molecule, CHEMBL110033, involves a multi-step sequence. A key precursor, 2-[2,6-dimethyl-4-[3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid, is a racemic compound of Elafibranor, a dual PPARα/δ agonist. The synthesis would likely involve the formation of the isoxazole ring, followed by the elaboration of the side chain containing the phenoxy, pentyl, and methyltetrazolyl moieties. The final reduction of a carboxylic acid or ester at the 3-position of the isoxazole would yield the target methanol derivative.

Synthesis of [3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol

The synthesis of [3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol involves the formation of an isoxazole ring with a 1,3-benzodioxole (B145889) (also known as piperonyl) group at the 3-position. A plausible synthetic route could involve the reaction of a 1,3-benzodioxole-derived aldehyde with hydroxylamine to form an oxime, followed by a [3+2] cycloaddition reaction with an appropriate alkyne. Alternatively, a pre-formed isoxazole with a suitable leaving group at the 3-position could undergo a cross-coupling reaction with a piperonylboronic acid or a similar organometallic reagent. The final step would be the reduction of a functional group, such as an ester or aldehyde, at the 5-position to the corresponding methanol.

Synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol

The synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol is a crucial step in the preparation of various pharmaceutical intermediates. A common strategy for synthesizing 5-arylisoxazoles involves the condensation of a β-diketone with hydroxylamine. In this case, a precursor such as 1-(3,4-dichlorophenyl)butane-1,3-dione (B3059543) could be reacted with hydroxylamine hydrochloride. The resulting 5-(3,4-dichlorophenyl)-3-methylisoxazole (B15332761) could then be functionalized at the methyl group, for example, through bromination followed by hydrolysis to yield the desired methanol. Another approach involves the reaction of 2,4-dichloroacetophenone with diethyl oxalate (B1200264) in the presence of sodium ethoxide, followed by treatment with hydroxylamine hydrochloride to form the isoxazole ring.

Synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol (B184953)

The synthesis of the specific analogue, [3-(2-chlorophenyl)-5-isoxazolyl]methanol, involves the initial construction of the isoxazole ring system, followed by functional group manipulation to introduce the methanol moiety. A key precursor for this structure is 3-(2-chlorophenyl)isoxazol-5-one.

Detailed research findings from the literature describe the preparation of this isoxazolone precursor. The synthesis begins with the Claisen condensation of methyl o-chlorobenzoate and ethyl acetate, a reaction facilitated by a strong base such as sodium hydride, to produce ethyl o-chlorobenzoylacetate. cdnsciencepub.com This β-ketoester is a crucial intermediate for building the isoxazole ring.

The subsequent and final step in forming the heterocyclic core involves the reaction of ethyl o-chlorobenzoylacetate with hydroxylamine hydrochloride. cdnsciencepub.com This reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol, to yield 3-(2-chlorophenyl)isoxazol-5-one. cdnsciencepub.com The process is a classic example of forming a five-membered heterocycle through condensation.

While the direct, one-step synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol from this isoxazolone is not explicitly detailed in this specific literature, the isoxazolone serves as a versatile intermediate. Standard synthetic transformations would be required to convert the 5-oxo group into the desired 5-hydroxymethyl group. This would typically involve, for example, conversion to a 5-chloro derivative followed by nucleophilic substitution and subsequent reduction, or reduction of a 5-carboxy-isoxazole derivative.

Table 1: Synthesis of 3-(2-chlorophenyl)isoxazol-5-one

| Step | Starting Materials | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Methyl o-chlorobenzoate, Ethyl acetate | Sodium Hydride | Ethyl o-chlorobenzoylacetate | 64% cdnsciencepub.com |

Emerging Synthetic Strategies

The field of heterocyclic chemistry is continually evolving, with a strong emphasis on developing more sustainable and efficient synthetic methods. The synthesis of isoxazoles, including this compound and its analogues, is benefiting from these advancements.

Transition-Metal-Free Approaches

Historically, the synthesis of complex organic molecules, including isoxazoles, often relied on transition-metal catalysts. nih.gov However, concerns over cost, toxicity, and the potential for metal contamination in the final products have driven the development of transition-metal-free alternatives. nih.govresearchgate.net

A primary metal-free strategy for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). nih.govkuey.net This method is highly efficient and allows for the construction of the isoxazole ring in a single, atom-economical step. The required nitrile oxides can be generated in situ from aldoximes using mild oxidizing agents, thus avoiding the isolation of these often-unstable intermediates.

Recent innovations in this area include multicomponent reactions where the starting materials react in a cascade sequence to form the final product without the need for a metal catalyst. nih.gov For instance, stereoenriched cyclopentyl-isoxazoles have been synthesized from α-oximes, alkynes, and methanol in a cascade process initiated by an in situ-generated hypervalent iodine catalyst. nih.gov Another notable metal-free approach utilizes tert-butyl nitrite (B80452) (TBN) as a radical initiator and a source of the N-O fragment, which can react with various substrates to construct the isoxazole ring. mdpi.com These methods represent a significant step forward in making isoxazole synthesis more economical and environmentally benign. nih.gov

Table 2: Examples of Transition-Metal-Free Isoxazole Synthesis

| Method | Key Reagents | Features |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkynes/Alkenes | High atom economy, Regioselective. nih.govkuey.net |

| Multicomponent Cascade | α-Oximes, Alkynes, Methanol, Iodoarene | Forms complex molecules in one pot. nih.gov |

Green Chemistry Methodologies in Isoxazole Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In isoxazole synthesis, this has led to the adoption of alternative energy sources and reaction media. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this context. nih.gov By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgthieme-connect.com This efficiency minimizes energy consumption and the formation of byproducts.

Ultrasonication is another green technique that has been successfully applied to isoxazole synthesis. nih.gov The use of high-frequency sound waves can create localized high-pressure and high-temperature zones, accelerating reaction rates. One-pot cascade reactions for the synthesis of polysubstituted isoxazoles have been effectively carried out in water under ultrasonication, using a catalytic amount of an organic base like DABCO. nih.gov This approach avoids the use of hazardous organic solvents and high temperatures, aligning perfectly with the goals of green chemistry.

Photocatalytic Approaches

Photocatalysis, which uses light to drive chemical reactions, is a rapidly growing area in organic synthesis, offering mild and selective reaction pathways. The synthesis of isoxazoles and related heterocycles is beginning to benefit from this technology.

Visible-light photocatalysis has been used to mediate a regioselective [2+2+1] radical annulation of alkenes, tert-butyl nitrite, and gem-dihalides to produce isoxazolines, which are precursors to isoxazoles. organic-chemistry.org This method operates under mild conditions and uses readily available starting materials. organic-chemistry.org

Furthermore, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been achieved through a photochemical process. mdpi.com Using a high-power lamp, reaction times were significantly reduced compared to traditional heating or catalytic methods. mdpi.com Radical-trapping experiments confirmed that the reaction proceeds through a radical mechanism, showcasing a different pathway than the more common ionic mechanisms. mdpi.com Polymeric carbon nitride materials have also been explored as heterogeneous photocatalysts for isoxazole synthesis, demonstrating the potential of these advanced materials in light-driven organic chemistry. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| [3-(2-chlorophenyl)-5-isoxazolyl]methanol |

| 3-(2-chlorophenyl)isoxazol-5-one |

| Methyl o-chlorobenzoate |

| Ethyl acetate |

| Sodium hydride |

| Ethyl o-chlorobenzoylacetate |

| Hydroxylamine hydrochloride |

| Sodium methoxide |

| Nitrile oxide |

| tert-butyl nitrite (TBN) |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| 3-methyl-4-arylmethylene isoxazole-5(4H)-one |

| gem-dihalides |

| α-oximes |

Structure Activity Relationship Sar Studies of 3 Isoxazolemethanol Derivatives

Influence of Substituents on Biological Activity

The biological activity of 3-isoxazolemethanol derivatives is highly dependent on the nature and position of various substituents. nih.gov Researchers have extensively studied how different functional groups and structural modifications can enhance or diminish the therapeutic potential of these compounds. nih.govsciensage.info

Impact of Thiophene (B33073) and Isoxazole (B147169) Moieties on Biological Activity

The incorporation of thiophene and isoxazole moieties into a single molecular framework can lead to compounds with significant biological activities. While specific SAR studies on this compound derivatives with thiophene are not extensively detailed in the provided results, the broader context of isoxazole chemistry suggests that the combination of different heterocyclic rings is a common strategy to modulate activity. chalcogen.ro The isoxazole ring itself is a key pharmacophore, and its combination with other aromatic systems like thiophene can influence properties such as receptor binding and metabolic stability. mdpi.com

Role of Tetrazole Rings in Biological Activity

The introduction of a tetrazole ring to isoxazole derivatives has been shown to result in a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer effects. chalcogen.roresearchgate.netresearchgate.net The tetrazole moiety, a five-membered ring with four nitrogen atoms, can act as a bioisosteric replacement for a carboxylic acid group, which can improve the pharmacokinetic profile of a molecule. phmethods.netglobalresearchonline.net

In a series of synthesized tetrazole derivatives containing an isoxazole ring, the nature of the substituent at the first position of the tetrazole was found to be crucial for anticancer activity. chalcogen.ro Specifically, a compound with a chlorophenyl substitution on the isoxazole ring, attached to the tetrazole, demonstrated significant anticancer effects. chalcogen.ro Conversely, a derivative with a p-methoxyphenyl substituent was the least active. chalcogen.ro This indicates that electronic effects of the substituents on the isoxazole-linked tetrazole play a key role in determining biological activity.

Some tetrazole derivatives featuring an isoxazole moiety have been identified as highly selective antifungal agents, showing potent activity against fluconazole-resistant strains. researchgate.net

Table 1: Anticancer Activity of Isoxazole-Tetrazole Derivatives

| Compound | Substituent on Isoxazole Ring | Biological Activity |

|---|---|---|

| 3b | Chloro phenyl | Most significant anticancer activity |

Data sourced from a study on the anticancer activity of tetrazole derivatives. chalcogen.ro

Effect of Benzo[d]dioxole Moiety on Antioxidant and Anti-inflammatory Properties

The benzo[d] ontosight.aidioxole (also known as methylenedioxyphenyl) moiety, when incorporated into isoxazole-containing structures, has been associated with notable antioxidant and anti-inflammatory properties. najah.edu This structural feature can enhance metabolic stability and influence the lipophilicity of the compound.

Derivatives containing the benzo[d] ontosight.aidioxole group have shown potential in treating conditions characterized by chronic inflammation and oxidative stress. In some instances, compounds containing both a benzodioxole and a methoxyphenyl group have exhibited anti-tumor activity. najah.edu While some benzodiazepine (B76468) derivatives with a benzodioxole moiety showed moderate antioxidant activity, further research is needed to fully elucidate the structure-activity relationships. najah.edu

Significance of Methyl Group at the 3-position of the Isoxazole Ring

The presence of a methyl group at the 3-position of the isoxazole ring can significantly influence the compound's physical, chemical, and biological properties. ontosight.aicymitquimica.comcymitquimica.com This substituent can affect the molecule's solubility, stability, and its interaction with biological targets. ontosight.aicymitquimica.com

Influence of Acetate (B1210297) Moiety on Lipophilicity and Bioavailability

The introduction of an acetate moiety to a this compound derivative can increase its lipophilicity. cymitquimica.com This change in physical properties can, in turn, affect the compound's bioavailability, which is a critical factor in its potential therapeutic application. cymitquimica.com A more lipophilic compound may be more readily absorbed and distributed in the body.

For instance, 5-Isoxazolemethanol, 3-methyl-, 5-acetate is a derivative where the acetate group is expected to enhance its lipophilic character. cymitquimica.com

Impact of Bromine and Amino Groups on Biological Activity and Pharmacokinetics

The addition of bromine and amino groups to the isoxazole scaffold can have a profound impact on the biological activity and pharmacokinetic properties of the resulting derivatives.

Bromine: The presence of a bromine atom can enhance the reactivity and biological activity of a compound. In some isoxazole derivatives, chloro or bromo substitutions on an attached phenyl ring resulted in significant anti-inflammatory activity and increased selectivity for the COX-2 enzyme. nih.gov Specifically, an ortho-substituted bromo compound showed more valuable cytotoxic effects compared to other halogen-substituted analogues. nih.gov

Amino Group: An amino group at the 5-position of the isoxazole ring, particularly in 5-amino-3-methyl-isoxazole derivatives, is a key feature in compounds with a range of immunological activities. mdpi.com The presence of the amino group contributes to the unique chemical properties of these compounds, potentially allowing for hydrogen bonding and other intermolecular interactions. cymitquimica.com The specific nature and substitution pattern of these amino-isoxazole derivatives can lead to either immunostimulatory or immunosuppressive effects. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d] ontosight.aidioxole-5-carboxamide |

| 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole |

| 3-Methyl-5-isoxazolemethanol, 5-acetate |

SAR of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt

The inhibition of the retinoic-acid-receptor-related orphan receptor γt (RORγt) is a promising approach for treating autoimmune diseases. nih.gov Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. acs.org SAR studies have been conducted to optimize the potency and selectivity of these compounds. nih.govacs.org

An initial lead compound, FM26, which has a trisubstituted isoxazole core, was the starting point for these investigations. acs.org The SAR exploration focused on modifications at the C-4 and C-5 positions of the isoxazole ring. nih.gov It was discovered that a hydrogen bond donating N-heterocycle at the C-5 position, such as a pyrrole, significantly enhanced potency by forming an additional polar interaction with the backbone carbonyls of Leu353 and Lys354 residues in the allosteric binding site of RORγt. nih.gov

Further optimization led to compounds with a roughly 10-fold increase in potency, achieving low nanomolar activity. acs.orgacs.org These optimized compounds also demonstrated significant cellular activity and favorable pharmacokinetic properties. acs.orgacs.org X-ray crystallography studies confirmed that these compounds bind to an allosteric site located between helices 3, 4, 11, and 12 of the RORγt ligand-binding domain. nih.gov The C-3, C-4, and C-5 substituents of the isoxazole were found to be anchored in the same position within this binding site. nih.gov

| Compound | Modification | Potency (IC50) | Key Interactions |

| FM26 | Initial lead with trisubstituted isoxazole | Sub-micromolar | Binds to allosteric site |

| Optimized Analogues | N-heterocycle at C-5 position | Low nanomolar | Additional polar interaction with Leu353 and Lys354 |

SAR of Triazolyl/Isoxazolyl NHIO Compounds as Anti-TB Agents

A series of novel triazolyl- and isoxazolyl-based 6-nitro-2,3-dihydroimidazooxazole (NHIO) compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (MTB). nih.gov These efforts are part of a broader interest in the nitroimidazole scaffold, which is found in the successful anti-TB drug Delamanid (B1670213). nih.gov

In a study of 41 new NHIO compounds, variations were made to the D and E rings of the delamanid structure, replacing them with other heteroaryl and aryl groups. researchgate.net The compounds were tested against the H37Rv strain of MTB. nih.govresearchgate.net Triazolyl-based NHIO compounds with a 4-[substituted-phenoxymethyl]triazolyl group at the 4th position of ring-C showed promising activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.23 to 1.02 μM. researchgate.net

The most active compounds, with MICs between 0.13 and 0.57 μM, were further tested against dormant and resistant MTB strains. nih.gov From these, five compounds were selected for in vivo pharmacokinetic studies, with compounds 1g and 2e showing good profiles. nih.gov In an acute infection model, compound 1g demonstrated a significant reduction in bacterial load. nih.gov This compound also showed synergistic or additive effects when combined with first-line anti-TB drugs and did not inhibit CYP enzymes. nih.govresearchgate.net

| Compound Series | Key Structural Feature | MIC Range (μM) |

| Triazolyl-based NHIO | 4-[substituted-phenoxymethyl]triazolyl at ring-C | 0.23 - 1.02 |

| Active Compounds | Potent in vitro activity | 0.13 - 0.57 |

SAR of 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues as EPAC Antagonists

Exchange proteins directly activated by cAMP (EPAC) are important mediators of cAMP signaling and are considered therapeutic targets for various diseases. nih.govacs.org A series of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues have been synthesized and evaluated as EPAC antagonists, starting from the high-throughput screening hit ESI-09. nih.govnih.gov

SAR analysis revealed that modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to more potent EPAC antagonists. nih.gov For instance, the introduction of bulky substituents at the 5-position of the isoxazole ring, such as a tert-butyl or cyclohexyl group, was found to be beneficial for activity. researchgate.net

This led to the discovery of several more active compounds, including HJC0726 (22), NY0123 (35), and NY0173 (47), which exhibit low micromolar inhibitory activity. nih.govnih.gov These compounds serve as valuable pharmacological tools for studying the biological functions of EPAC. nih.gov

| Compound | Phenyl Ring Substitution | Isoxazole C5-Substitution | IC50 (μM) |

| ESI-09 (1) | 3-chloro | tert-butyl | - |

| HJC0726 (22) | 3,5-dichloro | tert-butyl | Low micromolar |

| NY0123 (35) | 3,4,5-trichloro | tert-butyl | Low micromolar |

| NY0173 (47) | 3,4,5-trichloro | cyclohexyl | Low micromolar |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis helps in understanding how a molecule orients itself to interact with its biological target. For isoxazole derivatives, the spatial arrangement of substituents can significantly impact their efficacy.

While direct conformational analysis studies specifically on this compound and its simple derivatives in relation to their activity are not extensively detailed in the provided context, the principles derived from related heterocyclic and acyclic systems are applicable. The relative orientation of the isoxazole ring, the methanol (B129727) group, and other substituents will dictate the molecule's ability to fit into a binding pocket and form key interactions.

Pharmacological and Biological Research of 3 Isoxazolemethanol and Analogues

Antimicrobial Activity

Derivatives of 3-isoxazolemethanol have been investigated for their potential to combat various microbial pathogens, including bacteria and fungi.

Antibacterial Studies

A number of studies have highlighted the antibacterial potential of isoxazole (B147169) derivatives. For instance, certain 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins have demonstrated in vitro antibacterial activity. nih.gov The quaternarization of the isoxazolidine (B1194047) ring was found to enhance this activity. nih.gov Specifically, a compound in this class with a hydroxyimino group in the C-7 side chain showed potent activity against staphylococci. nih.gov Another analogue with an N-hydroxypyridone group exhibited excellent antipseudomonal activity. nih.gov

Research into other isoxazole derivatives has also yielded promising results. One study reported that a series of isoxazole and triazole derivatives were screened for their antibacterial activity, with one compound showing activity against Staphylococcus aureus, MRSA, and Mycobacterium intracellulare. nih.gov Additionally, this compound has been noted for its antibacterial activity against Mycobacterium avium. cymitquimica.com The mechanism of action is suggested to involve binding to receptor sites on bacteria, thereby inhibiting their growth. cymitquimica.com

Some synthesized oxazepine derivatives, which can be structurally related to isoxazoles, have also been examined for their antibacterial action against both gram-positive and gram-negative bacteria. jmchemsci.com

Table 1: Antibacterial Activity of Selected Isoxazole Analogues

| Compound/Derivative | Target Bacteria | Activity Details |

|---|---|---|

| 3-(Isoxazolidinium-5-yl)cephalosporin with hydroxyimino group | Staphylococci | Potent activity observed. nih.gov |

| 3-(Isoxazolidinium-5-yl)cephalosporin with N-hydroxypyridone | Pseudomonas aeruginosa | Excellent antipseudomonal activity. nih.gov |

| Isoxazole analogue (Compound 37) | Staphylococcus aureus, MRSA, Mycobacterium intracellulare | IC50 values of 15.53, 14.22, and 47.45 μM, respectively. nih.gov |

| This compound | Mycobacterium avium | Inhibits bacterial growth. cymitquimica.com |

Antifungal Studies

The antifungal properties of isoxazole derivatives have also been a subject of investigation. In one study, a series of isoxazole and triazole derivatives were evaluated, although none of the tested compounds in that particular study exhibited antifungal activity. nih.gov However, other research has shown more positive outcomes. For instance, certain hydrazide derivatives have been synthesized and screened for their antifungal activity against various human pathogenic Candida strains, with some showing comparable activity to ketoconazole. researchgate.net

Furthermore, the structural features of isoxazoles suggest potential antifungal activity. Studies on galactopyranoside derivatives have shown that acylation can improve antimicrobial, including antifungal, activity. mdpi.com Some of these derivatives exhibited remarkable prevention of mycelial growth against Aspergillus niger and Aspergillus flavus. mdpi.com The search for new antifungal agents has led to the design and synthesis of novel isoxazole-based drug candidates, with some thiazole-metal complexes also showing promise. mdpi.comresearchgate.net

Anti-inflammatory Properties

Several isoxazole derivatives have been explored for their anti-inflammatory potential. google.com For example, (3-Benzo cymitquimica.comlookchem.comdioxol-5-yl-isoxazol-5-yl)-methanol is recognized for its potential anti-inflammatory properties. lookchem.com Research has also shown that certain compounds containing a triazole-ring, a related heterocycle, exhibit anti-inflammatory activity. nih.gov

One study focused on 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid, which was found to reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases. The mechanism of action for the anti-inflammatory effects of isoxazole derivatives is an area of ongoing research.

Anticancer and Antitumor Activity

The potential of isoxazole derivatives as anticancer and antitumor agents is an active area of research. researchgate.net Studies have shown that some of these compounds exhibit significant cytotoxic activities against various cancer cell lines.

Tyrosine Kinase c-Met Inhibitory Activity

The receptor tyrosine kinase c-Met is a known oncogene implicated in various cancers. wikipedia.orgnih.gov Small molecule inhibitors targeting the ATP binding site of c-Met are a strategy for cancer therapy. wikipedia.org While direct studies on this compound as a c-Met inhibitor are not specified, the broader class of isoxazole derivatives is being investigated for such properties. The inhibition of c-Met can disrupt signaling pathways involved in cell proliferation, invasion, and survival. nih.govoncotarget.com

SIRT1 Inhibition Activity

Sirtuin 1 (SIRT1) is another protein that has been implicated in cancer. mdpi.com It is a NAD+-dependent deacetylase, and its inhibition can lead to the hyperacetylation of key stress response proteins, promoting cell cycle arrest and apoptosis in cancer cells. mdpi.comijbs.com While specific research on this compound as a SIRT1 inhibitor is not detailed, the investigation of small molecules that can modulate sirtuin activity is a significant area of cancer research. mdpi.com For instance, cambinol (B1668241) is a known inhibitor of SIRT1 and SIRT2 and has demonstrated antitumor activity. mdpi.com The modulation of SIRT1 activity can have complex, context-dependent effects on cell survival and death. frontiersin.org

Table 2: Anticancer and Antitumor Activity of Selected Isoxazole Analogues

| Compound/Derivative | Cancer Cell Line(s) | Activity Details |

|---|---|---|

| Pyrazole (B372694), isoxazole, and benzodiazepine-substituted quinolin-2(1H)-one derivatives | Human cervical and colon cancer cell lines | Compounds 4g and 4i showed promising cytotoxic activities. researchgate.net |

| Isoxazolidine derivatives (IZ1, IZ2, IZ3) | MCF-7 (breast cancer) | IZ3 showed notable antitumor activity with an IC50 of 32.49 µg/ml. IZ1 and IZ2 had IC50 values of 64 µg/ml and 128 µg/ml, respectively. umsida.ac.id |

| 1,3-Oxazol-4-ylphosphonium salts | Various tumor cell lines | Compounds 1, 4, and 9 showed the greatest activity, not only stopping cancer cell growth but also causing cell death. nih.gov |

| 3-(Coumarin-3-yl)-acrolein derivatives (5d and 6e) | A549 (lung cancer), KB (oral cancer) | Compound 5d had an IC50 of 0.70 ± 0.05 μM against A549 cells. Compound 6e had an IC50 of 0.39 ± 0.07 μM against KB cells. frontiersin.org |

Antimitotic Activity

The investigation into the antimitotic properties of isoxazole-containing compounds has primarily focused on complex analogues rather than the parent this compound. These studies have revealed that certain derivatives can interfere with cell cycle progression, a hallmark of antimitotic agents.

Research into substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which are structurally complex analogues, has demonstrated significant cytotoxic activity. nih.gov Selected compounds from this series were found to cause cell arrest in the G2/M phase of the cell cycle, an effect consistent with the mechanism of action for inhibitors of tubulin assembly. nih.gov Similarly, diarylpentanoids, which can be considered structural analogues, have been identified as potent inhibitors of cancer cell growth by promoting mitotic arrest through interference with mitotic spindle assembly, ultimately leading to apoptosis. mdpi.com

While direct evidence for the antimitotic activity of this compound itself is not prominent in the literature, the proven efficacy of its more complex derivatives highlights the potential of the isoxazole scaffold in the design of new anticancer agents that function by disrupting mitosis. nih.govbiomedicineonline.orgnih.gov

Neurological Applications

Derivatives of this compound have shown significant promise in the field of neuroscience, with research demonstrating a variety of effects on the central nervous system. The isoxazole scaffold has been explored for its potential in treating neurological disorders due to the ability of its analogues to interact with specific receptors in the brain. chemimpex.comontosight.ai

Interaction with Specific Receptors in the Brain

Studies have shown that novel isoxazole derivatives can interact with brain cholinergic channel receptors, leading to cognitive-enhancing and anxiolytic activities. nih.gov The isoxazole ring is also a key structural element in compounds designed to target neurodegenerative diseases, owing to their similarity to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, which is a type of glutamate (B1630785) receptor. mdpi.com An analogue, 5-(2-Thiophenyl)-3-isoxazolemethanol, is specifically being explored as a potential therapeutic agent for neurological disorders based on its capacity to interact with brain receptors. chemimpex.com

Anticonvulsant Activity

The isoxazole class of compounds has been widely investigated for its potential anticonvulsant properties. nih.govontosight.ai Research has identified several mechanisms through which these derivatives may exert their anti-seizure effects.

One study detailed a series of novel benzo[d]isoxazole derivatives with potent anticonvulsant effects. nih.gov The most promising compound, Z-6b, was highly effective against maximal electroshock (MES)-induced seizures and was found to act by selectively blocking the voltage-gated sodium channel NaV1.1. nih.gov In silico and molecular docking studies on other isoxazole derivatives have suggested another mechanism: a high binding affinity for γ-aminobutyrate aminotransferase (GABA-AT), a key enzyme in the metabolism of the inhibitory neurotransmitter GABA. africaresearchconnects.com This binding is superior to that of vigabatrin (B1682217), a known inhibitor of the enzyme. africaresearchconnects.com Additionally, conformationally restricted analogues of 3-phenyl-5-isoxazolyl propanamides have exhibited both muscle-relaxant and anticonvulsant activities. jst.go.jp

| Compound/Derivative Class | Proposed Mechanism of Action | Key Findings | Reference |

| Benzo[d]isoxazole derivatives (e.g., Z-6b) | Selective blocking of voltage-gated sodium channel NaV1.1 | ED₅₀ value of 20.5 mg/kg in MES-induced seizures. | nih.gov |

| General Isoxazole derivatives | Inhibition of γ-aminobutyrate aminotransferase (GABA-AT) | Superior binding affinity compared to the known inhibitor vigabatrin in docking studies. | africaresearchconnects.com |

| Conformationally Restricted Analogues | Central nervous system depression | Exhibited both muscle-relaxant and anticonvulsant effects. | jst.go.jp |

Studies on Glutamate Receptor Agonists

The isoxazole scaffold is fundamental to a significant class of glutamate receptor agonists, demonstrating high specificity and binding affinity. researchgate.netnih.gov Glutamate is a primary excitatory neurotransmitter, and its receptors are crucial targets for neurological drug discovery. utah.edu

The isoxazole ring is the core of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl) propionic acid (AMPA), the namesake agonist for the AMPA-type ionotropic glutamate receptors. researchgate.netnih.gov Since the discovery of AMPA, numerous analogues built around this scaffold have been developed, showing remarkable selectivity for specific ionotropic glutamate receptors. researchgate.net For instance, bicyclic analogues of the 3-isoxazolol glutamate receptor agonist ibotenic acid have been shown to be subtype-discriminating agonists at AMPA receptors. acs.org

Research has also extended to metabotropic glutamate receptors (mGluRs). In silico docking studies have evaluated novel isoxazole analogues as potential agonists for the mGlu5 receptor, which is implicated in neurodegenerative conditions. researchgate.net Furthermore, group III mGluR agonists, such as 2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (HomoAMPA), have been shown to produce anxiolytic- and antidepressant-like effects in animal models, which is attributed to the reduction of glutamate release. nih.gov

| Isoxazole-Based Agonist | Receptor Target | Observed Effect/Significance | Reference |

| AMPA | AMPA-type ionotropic glutamate receptors | Foundational selective agonist for the AMPA receptor class. | researchgate.netnih.gov |

| Bicyclic Ibotenic Acid Analogues | AMPA receptors (e.g., GluA1/2) | Subtype-discriminating agonism. | acs.org |

| HomoAMPA | Group III metabotropic glutamate receptors | Produces anxiolytic- and antidepressant-like effects. | nih.gov |

| Novel Isoxazole Analogues | Metabotropic Glutamate Receptor 5 (mGlu5) | Identified as potential agonists through in silico docking studies. | researchgate.net |

Cannabinoid Receptor Type 1 (CB1) Antagonism

The isoxazole ring has been successfully incorporated as a bioisostere for other heterocycles in the design of potent antagonists for the Cannabinoid Receptor Type 1 (CB1). Antagonism of the CB1 receptor has been pursued for various therapeutic applications, though central nervous system side effects have been a challenge. nih.govrsc.org

In one study, a novel bicyclic scaffold was developed that exhibits potent CB1 receptor antagonism. nih.gov Within this series, regioisomeric isoxazoles were synthesized that retained subnanomolar potency against the CB1 receptor and were predicted to have low metabolic clearance. nih.gov For example, an oxadiazole analogue, also considered within this structural class, demonstrated excellent CB1 receptor functional antagonism with a potency of 80 pM. nih.gov The strategic replacement of a pyrazole ring with an isoxazole has also been used in the development of ligands for cannabinoid receptors, underscoring the versatility of the isoxazole moiety in modulating this system. rsc.orgresearchgate.net

Antioxidant Properties

A significant body of research has demonstrated that this compound and its derivatives possess notable antioxidant properties. chemimpex.com These compounds have shown the ability to scavenge free radicals in various in vitro assays, suggesting their potential to mitigate oxidative stress in biological systems. plos.orgnih.gov

Studies have evaluated the antioxidant effects of different series of isoxazole derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. In one such study, several compounds were tested, with the most potent showing excellent, dose-dependent antioxidant activity. plos.orgnih.gov The capability of these compounds to inhibit free radicals was found to be significantly influenced by the substitution patterns on the phenyl ring attached to the isoxazole core. plos.org Another investigation of chalcone-based isoxazole derivatives also confirmed their antioxidant potential, with a chloro-substituted compound demonstrating high activity. rasayanjournal.co.in

The table below summarizes the antioxidant activity of selected isoxazole derivatives from different studies, as measured by their IC₅₀ values in the DPPH assay. A lower IC₅₀ value indicates higher antioxidant potency.

| Compound ID | Type of Derivative | DPPH Scavenging IC₅₀ (μM) | Reference |

| C3 | Isoxazole Derivative | 10.96 | plos.orgnih.gov |

| C5 | Isoxazole Derivative | 13.12 | plos.orgnih.gov |

| C6 | Isoxazole Derivative | 18.87 | plos.orgnih.gov |

| Ic | Chalcone-based Isoxazole | 215.275 | rasayanjournal.co.in |

| IIc | Chalcone-based Isoxazole | 221.031 | rasayanjournal.co.in |

| IIIc | Chalcone-based Isoxazole | 325.803 | rasayanjournal.co.in |

| Ascorbic Acid (Standard) | Standard Antioxidant | 393.486 | rasayanjournal.co.in |

Other Potential Therapeutic Applications

Beyond the primary research areas, the versatile isoxazole scaffold has prompted investigations into a range of other potential therapeutic uses for this compound and its analogues. These explorations, while in some cases preliminary, highlight the broad-spectrum biological activities that can be elicited by this chemical class.

Antidiabetic Properties

The isoxazole nucleus is a feature in various compounds investigated for their potential in managing diabetes mellitus. Research in this area often focuses on the development of analogues that can influence key pathways involved in glucose metabolism and insulin (B600854) sensitivity. While direct studies on this compound for antidiabetic effects are not extensively documented in publicly available research, the broader class of isoxazole derivatives has shown promise. For instance, certain isoxazole derivatives have been synthesized and evaluated for their ability to inhibit enzymes such as aldose reductase, which is implicated in diabetic complications. The structural features of the isoxazole ring, including its electronic properties and ability to participate in hydrogen bonding, make it a valuable pharmacophore in the design of new antidiabetic agents.

Cardiovascular Applications

The potential for isoxazole-containing compounds to be applied in the context of cardiovascular disease has been an area of interest for medicinal chemists. The structural motif of this compound can be found within more complex molecules designed to interact with cardiovascular targets. For example, derivatives of isoxazole have been explored for their vasodilatory effects, which are crucial in the management of hypertension. The rationale behind these investigations often lies in the ability of the isoxazole ring to act as a bioisostere for other functional groups, thereby modulating the pharmacological profile of a lead compound. While specific data on this compound's direct cardiovascular effects is limited, the inclusion of the isoxazole moiety in compounds targeting cardiovascular diseases underscores its therapeutic potential. molaid.comgoogle.com

Immunomodulatory Effects

The immune system's intricate network of signaling pathways presents numerous targets for therapeutic intervention. Isoxazole derivatives have been investigated for their ability to modulate immune responses, a property that could be harnessed for the treatment of autoimmune diseases and other inflammatory conditions. nih.govmdpi.com The immunomodulatory effects of these compounds can be attributed to their interaction with various immune cells and signaling molecules. frontiersin.orgmdpi.com For example, some isoxazole analogues have been shown to influence the production of cytokines, which are key mediators of inflammation. nih.govmdpi.com The structural and electronic properties of the isoxazole ring are crucial for these interactions, allowing for the fine-tuning of activity and selectivity. frontiersin.orgmdpi.com Research has demonstrated that certain bioactive compounds can impact signaling pathways such as the PI3K/PTEN/AKT/mTOR and PKC pathways, which are involved in immune cell function. nih.gov

Antiviral Properties

The search for novel antiviral agents is a critical area of pharmaceutical research, and isoxazole derivatives have emerged as a promising class of compounds. uu.nlactanaturae.rumdpi.com The antiviral activity of these compounds often stems from their ability to inhibit key viral enzymes or processes essential for viral replication. uu.nlnih.govnih.gov For instance, some isoxazole analogues have been shown to inhibit the replication of various viruses by targeting viral polymerases or proteases. nih.gov The isoxazole ring can play a crucial role in the binding of these inhibitors to their respective targets, contributing to their potency and selectivity. uu.nlmdpi.com The broad-spectrum antiviral potential of isoxazole derivatives makes them an attractive scaffold for the development of new therapies against a range of viral infections.

Potential as Adjuvant Therapy in Cancer Treatment

Adjuvant therapy, which is administered after primary treatment to reduce the risk of cancer recurrence, is a cornerstone of modern oncology. wikipedia.org The potential for isoxazole-containing compounds to be used in this setting is an area of active investigation. The rationale for using these compounds as adjuvant therapy lies in their potential to target residual cancer cells and inhibit their growth and proliferation. cancer.orgcuremelanoma.orgnih.gov Luteinizing hormone-releasing hormone (LHRH) agonists, for example, are used in the adjuvant treatment of certain breast cancers. nih.gov The mechanisms by which isoxazole derivatives may exert their anticancer effects are varied and can include the induction of apoptosis, inhibition of angiogenesis, and modulation of signaling pathways involved in cancer cell survival. nih.gov

Research on Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism

Exchange proteins directly activated by cAMP (EPAC) have been identified as important signaling molecules involved in a variety of cellular processes. plos.org Consequently, the development of EPAC antagonists has become an area of significant research interest. nih.gov Isoxazole derivatives have been identified as potential scaffolds for the design of such antagonists. researchgate.net For instance, structure-activity relationship studies of substituted 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues have led to the identification of potent EPAC antagonists. researchgate.net The isoxazole ring in these compounds plays a critical role in their ability to bind to and inhibit EPAC proteins. The development of selective EPAC antagonists holds promise for the treatment of various diseases, including those where EPAC signaling is dysregulated. nih.govnih.gov

Tuberculosis (TB) Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new therapeutic agents with novel mechanisms of action. nih.gov The isoxazole scaffold is a feature of several compounds investigated for anti-tubercular activity. nih.gov

A significant area of this research focuses on the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3). nih.govresearchgate.net MmpL3 is a transporter protein essential for building the mycobacterial cell wall by transporting trehalose (B1683222) monomycolates (TMMs) across the inner membrane. nih.govmdpi.com Its inhibition weakens the cell wall, leading to bacterial death, making it a promising target for new anti-TB drugs. researchgate.net

Several classes of MmpL3 inhibitors have been identified through whole-cell screening, including indole-2-carboxamides, adamantyl ureas, and isoxazole esters. nih.govulisboa.pt For instance, a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester derivatives, hybridized with urea (B33335) and thiourea (B124793) moieties, have demonstrated potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains. nih.gov In one study, the 3,4-dichlorophenyl urea derivative showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against the H37Rv strain of Mtb. nih.gov While some isoxazole analogues have shown potent inhibition of isolated enzymes like InhA (IC₅₀ = 130 nM), they lacked whole-cell activity, highlighting the complexity of drug development. nih.gov

Table 1: Anti-tubercular Activity of Selected Isoxazole Analogues

| Compound | Type | Target | Activity (MIC) | Reference |

|---|---|---|---|---|

| 3,4-Dichlorophenyl urea derivative | Isoxazole-urea hybrid | Mtb H37Rv (in vitro) | 0.25 µg/mL | nih.gov |

| 4-Chlorophenyl thiourea derivative | Isoxazole-thiourea hybrid | Mtb H37Rv (in vitro) | 1 µg/mL | nih.gov |

| para-Substituted Isoxazole analog | Isoxazole | InhA (enzyme assay) | 130 nM (IC₅₀) | nih.gov |

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) Inhibition

The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) is a nuclear receptor that acts as a master regulator for the differentiation of T helper 17 (Th17) cells. researchgate.netacs.org These cells produce pro-inflammatory cytokines like Interleukin-17 (IL-17), and their dysregulation is implicated in numerous autoimmune diseases. researchgate.net Consequently, inhibiting RORγt is a promising therapeutic strategy for these conditions. acs.orgnih.gov

Recent research has identified trisubstituted isoxazoles as a novel class of allosteric inverse agonists for RORγt. acs.orgnih.gov These compounds bind to an allosteric site within the receptor's ligand-binding domain (LBD), offering a potential advantage over orthosteric modulators by providing a different mechanism for altering receptor function and potentially improving selectivity. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies have been conducted to optimize these isoxazole-based inhibitors. An initial lead compound, an isoxazole known as FM26, was optimized to produce derivatives with significantly increased potency (into the low nanomolar range), good cellular activity, and favorable pharmacokinetic profiles. acs.orgresearchgate.net For example, an optimized derivative containing an ether linker demonstrated an IC₅₀ value of 31 ± 3 nM, a nearly 10-fold improvement over its predecessor. researchgate.net

Table 2: Activity of Selected Isoxazole Analogues as RORγt Inhibitors

| Compound | Type | Assay | Activity Value | Reference |

|---|---|---|---|---|

| Isoxazole 1 (MRL-871) | Indazole (Reference) | TR-FRET | IC₅₀ = 20 ± 2 nM | researchgate.net |

| Isoxazole 2 (Amine linker) | Trisubstituted Isoxazole | TR-FRET | IC₅₀ = 270 ± 20 nM | researchgate.net |

| Isoxazole 3 (Ether linker) | Trisubstituted Isoxazole | TR-FRET | IC₅₀ = 31 ± 3 nM | researchgate.net |

| Isoxazole 2 | Trisubstituted Isoxazole | PPARγ Agonism | EC₅₀ = 8.2 ± 0.3 µM | nih.gov |

Mechanisms of Action Studies

The biological effects of this compound analogues stem from their ability to interact with various biological targets. lookchem.com The specific mechanism of action depends on the compound's structure and the biological context.

The activity of isoxazole-containing compounds is defined by their interaction with specific enzymes and receptors. In the context of tuberculosis research, isoxazole analogues have been designed to inhibit the MmpL3 transporter protein, which is crucial for mycobacterial cell wall synthesis. nih.govulisboa.pt

In the field of immunology, isoxazole derivatives have been developed as allosteric inverse agonists of the nuclear receptor RORγt. acs.org These ligands bind directly to the ligand-binding domain of the receptor, but at a site distinct from the natural ligand binding pocket. acs.orgnih.gov This allosteric binding modulates the receptor's conformation and inhibits its ability to recruit coactivators, thereby suppressing the transcription of target genes like IL-17. acs.orgresearchgate.net Crystallography studies have confirmed the binding of these isoxazole compounds within the allosteric pocket of the RORγt LBD. nih.gov

Enzyme inhibition is a primary mechanism through which many isoxazole derivatives exert their pharmacological effects. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the substance required to reduce the activity of a specific enzyme by 50%.

Studies on various isoxazole derivatives have demonstrated significant inhibitory activity against several enzymes:

Glutathione-Dependent Enzymes: In one study, isoxazole derivatives were tested against glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), enzymes often associated with cancer. 3-(4-Chlorophenyl) isoxazole was the most effective inhibitor of GR, with an IC₅₀ value of 0.059 mM, acting via uncompetitive inhibition. medcraveonline.com Meanwhile, 3-(4-bromophenyl) isoxazole was the most potent competitive inhibitor of GST, with an IC₅₀ of 0.099 mM. medcraveonline.com

Lipoxygenase (LOX) Enzymes: Isoxazole derivatives have also been evaluated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in producing pro-inflammatory leukotrienes. plos.orgnih.govresearchgate.net Several compounds showed potent, dose-dependent inhibition. One derivative exhibited an IC₅₀ value of 8.47 μM, while another showed promising 5-LOX inhibition with an IC₅₀ value of 3.67 μM. nih.govrsc.org

These studies show that the isoxazole scaffold can be modified to create potent and selective inhibitors for a range of enzymatic targets, underpinning its versatility in drug discovery. medcraveonline.complos.org

Applications Beyond Medicinal Chemistry

Agricultural Chemistry

The structural features of the isoxazole (B147169) ring are leveraged in the development of various agrochemicals. Derivatives of 3-Isoxazolemethanol are part of a broader class of isoxazole compounds that have been explored for their potential to protect crops from pests and diseases. chemimpex.comrsc.org

Derivatives of the isoxazole structure have been developed for their pesticidal properties, which are used to control a variety of pests. wikipedia.org Isoxazoline derivatives, which are structurally related to isoxazoles, are utilized to control parasites on animals. google.com Research has shown that isoxazole derivatives possess insecticidal properties. rsc.org For instance, 5-(2-Thiophenyl)-3-isoxazolemethanol is a compound that has been investigated for its potential application as a pesticide. chemimpex.com Additionally, a derivative, 3,5-dimethyl-4-isoxazolemethanol, has been identified as a component of wood vinegar, which is used as a natural pesticide. The development of new benzoylureas containing isoxazole groups has also been a subject of study for their insecticidal evaluation. scilit.com

Table 1: Examples of Isoxazole Derivatives with Pesticidal Activity

| Compound/Derivative Class | Application/Finding | Source(s) |

| Isoxazoline Derivatives | Used to control ectoparasites in and on warm-blooded animals. | google.com |

| 5-(2-Thiophenyl)-3-isoxazolemethanol | Investigated for potential use as a pesticide. | chemimpex.com |

| 3,5-dimethyl-4-isoxazolemethanol | Identified as a natural pesticide component in wood vinegar. | |

| General Isoxazole Derivatives | Possess insecticidal properties. | rsc.orgscilit.com |

Isoxazole derivatives have been patented for their fungicidal activity in agriculture. google.com These compounds are effective against a range of plant pathogenic fungi. google.com For example, they show activity against classes such as Ascomycetes (e.g., Erysiphe) and Oomycetes (e.g., Phytophthora). google.com Specific fungal pathogens that can be treated include Septoria tritici and Phytophthora infestans. google.com The compound 5-(2-Thiophenyl)-3-isoxazolemethanol is under investigation for its potential as a fungicide. chemimpex.com Furthermore, isoxazolemethanol has been identified as a bioactive metabolite produced by the bacterial endophyte Brachybacterium paraconglomeratum, which can suppress the growth of the pathogenic fungus Fusarium oxysporum. researchgate.net

Table 2: Fungi Targeted by Isoxazole Derivatives

| Fungal Class | Example Genera | Specific Pathogen Examples | Source(s) |

| Ascomycetes | Venturia, Erysiphe, Podosphaera | Septoria tritici, Botrytis cinerea | google.com |

| Oomycetes | Phytophthora, Pythium, Plasmopara | Phytophthora infestans | google.com |

| Deuteromycetes | Fusarium | Fusarium oxysporum | researchgate.net |

Certain isoxazole derivatives have been developed and patented for their use as herbicides. google.com These compounds can be applied to control both broadleaf and grassy weeds. google.com Their application is versatile, being suitable for pre-plant incorporation, as well as pre- and post-emergent treatments. google.com Research has also explored the herbicidal activities of specific derivatives like 2-cyanoacrylates that contain an isoxazole moiety. scilit.com These herbicides may exhibit selectivity, making them potentially suitable for weed control in major crops such as corn, cotton, and soybeans. google.com

Fungicidal Uses

Materials Science Applications

Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.org The isoxazole ring, due to its electronic and structural characteristics, serves as a valuable building block in the synthesis of advanced functional materials. scilit.com

Conductive polymers are organic materials that possess the ability to conduct electricity. wikipedia.org The synthesis of these polymers often involves creating a conjugated π-electron system along the polymer backbone. researchgate.netblucher.com.br Isoxazole derivatives, including 5-(2-Thiophenyl)-3-isoxazolemethanol, are considered relevant for the development of conductive polymers. chemimpex.com The incorporation of the isoxazole ring into polymer chains can influence the material's properties. researchgate.netrsc.org Researchers have synthesized copolyesters containing bisdihydroisoxazole units to obtain new electrically-conducting polymers. researchgate.net The synthesis of polyisoxazoles through methods like 1,3-dipolar cycloaddition reactions is a key area of research for creating these advanced materials. rsc.org

The unique properties of isoxazole-containing materials make them suitable for use in organic electronic devices. chemimpex.comresearchgate.net These devices include organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netblucher.com.br For instance, 5-(2-Thiophenyl)-3-isoxazolemethanol has been identified as a compound with potential in this area. chemimpex.com Soluble isoxazole-containing polymers have been synthesized and used as the electroluminescent layer in the fabrication of blue LEDs. researchgate.net These devices have demonstrated the ability to emit bright blue light, showcasing the potential of isoxazole-based materials in the field of organic electronics. researchgate.net

Organic Electronic Devices

Analytical Chemistry

Analytical chemistry encompasses the methods and techniques used to identify and quantify chemical substances. The development of new reagents that enhance the sensitivity and selectivity of analytical methods is a continuous pursuit in this field.

This compound and its derivatives have been utilized as reagents in various analytical applications. Their ability to react with specific analytes allows for their detection and quantification. For example, 5-(2-Thiophenyl)-3-isoxazolemethanol serves as a reagent in analytical techniques to aid in the detection and quantification of other chemical substances in complex mixtures. chemimpex.com

The development of analytical methods often involves the use of liquid chromatography-mass spectrometry (LC-MS/MS) for the identification and determination of a wide range of substances. nih.gov While a specific method detailing the use of this compound as a primary reagent in a validated LC-MS/MS procedure was not found, the principles of such methods are well-established for quantifying various analytes. nih.govsigmaaldrich.com For instance, validated methods can achieve limits of quantification in the nanogram per milligram range for certain analytes in complex matrices. nih.gov